1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
Description
The compound 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a heterocyclic molecule featuring three distinct moieties:
- A 1-phenyl-1H-pyrazole scaffold, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and planar geometry.
- A 1H-1,2,3-benzotriazole unit linked via a carbonyl group, which may enhance aromatic stacking interactions or act as a bioisostere for other nitrogen-containing heterocycles.
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c30-24(29-20-9-5-4-8-19(20)25-27-29)18-15-28(17-6-2-1-3-7-17)26-23(18)16-10-11-21-22(14-16)32-13-12-31-21/h1-11,14-15H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWYESNXKRYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)N4C5=CC=CC=C5N=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step reactions. One common method involves the coupling of 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines, followed by displacement of the benzotriazole with ammonia and cyclization of the resulting monoacyl aminals using ammonium acetate in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This broad spectrum of interactions endows the compound with diverse biological properties .
Comparison with Similar Compounds
Functional Group Variations
- Target Compound : The benzotriazole-carbonyl linkage replaces the thiazole-carboxamide (Analog 1) or aldehyde (Analog 2). Benzotriazole’s aromatic nitrogen atoms may confer stronger π-π stacking or metal-coordination capabilities compared to thiazole or aldehyde groups.
- Analog 2 : The aldehyde functional group offers reactivity for further derivatization (e.g., Schiff base formation), which is absent in the target compound .
Substituent Effects
- N1-Substituents : The target compound’s phenyl group at pyrazole-N1 contrasts with Analog 1’s ethyl/methyl and Analog 2’s p-tolyl . Bulkier substituents (e.g., p-tolyl) may increase steric hindrance, affecting binding or crystallization.
- C3-Substituents : All three compounds retain the benzodioxin moiety at pyrazole-C3, suggesting shared electronic or steric roles in their applications.
Molecular Weight and Complexity
- The target compound’s higher molecular weight (~422 vs.
Research Implications and Limitations
- Analog 1’s carboxamide may offer superior solubility, a critical factor in drug development .
- Further studies using computational modeling (e.g., docking, QSAR) or experimental assays are required to validate these hypotheses.
Biological Activity
The compound 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound by reviewing relevant literature and research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety fused with a pyrazole and benzotriazole structure. Its molecular formula is with a molecular weight of approximately 336.4 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving notable inhibition rates . The specific compound has not been extensively tested in isolation for antimicrobial activity; however, its structural relatives have shown promise in this area.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various studies. For example, related compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus . The specific compound's efficacy in enzyme inhibition remains to be investigated but could be inferred from its structural characteristics.
Case Studies and Research Findings
Q & A
Q. What strategies are recommended for optimizing the synthesis conditions of this compound?
Methodological Answer:
- Design of Experiments (DoE): Utilize statistical DoE frameworks (e.g., factorial designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal reaction conditions while minimizing experimental runs .
- Computational Screening: Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. This reduces trial-and-error experimentation by narrowing solvent/catalyst combinations .
- Example Workflow:
| Parameter | Traditional Approach | DoE-Optimized Approach |
|---|---|---|
| Reaction Time | 24–72 hours | 12–18 hours |
| Yield | 40–60% | 75–85% |
| Catalyst Loading | 10 mol% | 5 mol% |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regioselectivity of the pyrazole and benzotriazole moieties. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles. For example, pyrazole derivatives often exhibit planar geometry, which can be validated via crystallographic data .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching frequencies (1650–1750 cm) and benzodioxin C-O-C vibrations (1200–1300 cm) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert atmospheres to determine thermal stability thresholds.
- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 24-hour intervals.
- Solvent Compatibility: Test solubility and stability in polar aprotic (e.g., DMF), protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) Meta-Analysis: Cross-reference experimental IC values with molecular docking simulations (e.g., AutoDock Vina) to identify key binding interactions. For example, substituent effects on the benzodioxin ring may alter affinity for kinase targets .
- Data Reconciliation Framework:
| Study | Reported IC (µM) | Predicted Affinity (kcal/mol) | Discrepancy Source |
|---|---|---|---|
| A | 0.5 | -8.2 | Solvent polarity |
| B | 5.2 | -6.7 | Protonation state |
Q. What catalytic systems enhance synthetic efficiency while minimizing byproducts?
Methodological Answer:
- Organocatalysis: Chiral thiourea catalysts can induce enantioselectivity in benzotriazole functionalization (e.g., >90% ee reported for similar scaffolds) .
- Transition Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-benzodioxin bond formation. Optimize ligand systems (e.g., SPhos) to suppress homocoupling .
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., acylations), reducing side-product formation .
Q. How to design experiments for probing the compound’s reactivity in multi-step syntheses?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow NMR to monitor intermediate formation rates during sequential reactions (e.g., Friedel-Crafts alkylation followed by cyclization) .
- Isotopic Labeling: Introduce -labeled carbonyl groups to trace acyl transfer mechanisms via mass spectrometry .
- High-Throughput Screening (HTS): Automate reaction condition arrays (e.g., 96-well plates) to evaluate substrate scope and functional group tolerance .
Key Considerations for Data Interpretation
- Contradiction Resolution: Conflicting biological data may arise from assay variability (e.g., cell line specificity) or unaccounted stereochemical factors. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Theoretical-Experimental Synergy: Integrate computational predictions (e.g., Hammett σ values for substituent effects) with experimental data to refine reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
